3-(4-Bromo-thiophen-2-yl)-acrylic acid methyl ester

Description

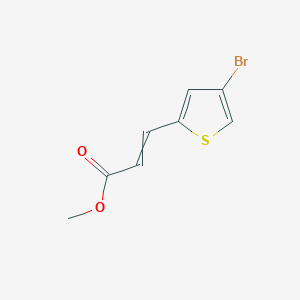

3-(4-Bromo-thiophen-2-yl)-acrylic acid methyl ester is a thiophene-derived acrylic acid ester characterized by a bromine substituent at the 4-position of the thiophene ring and a methyl ester group at the acrylic acid moiety. Thiophenes are sulfur-containing heterocycles widely used in pharmaceuticals, organic electronics, and agrochemicals due to their aromatic stability and functional versatility .

Properties

Molecular Formula |

C8H7BrO2S |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

methyl 3-(4-bromothiophen-2-yl)prop-2-enoate |

InChI |

InChI=1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3 |

InChI Key |

OPKVLLQCBXEGTN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC(=CS1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-thiophen-2-yl)-acrylate typically involves the bromination of thiophene followed by esterification. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromo-thiophene is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to yield Methyl 3-(4-bromo-thiophen-2-yl)-acrylate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The acrylate group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenes.

Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the development of new materials.

Biology: It is employed in the study of biological pathways and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-thiophen-2-yl)-acrylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism of action can vary depending on the context and the specific application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(4-Bromo-thiophen-2-yl)-acrylic acid methyl ester with structurally related compounds, focusing on substituents, physical properties, synthesis, and applications.

Key Comparisons

Structural Variations and Reactivity Brominated Thiophenes: Bromine at the 4-position (target compound) vs. 3-bromo in C1 or 3-bromo in ’s thiophene . Ester Groups: Methyl vs. ethyl esters (e.g., ) affect solubility and volatility. Methyl esters (target compound) typically exhibit lower molecular weights and higher polarity than ethyl analogs. Additional Functional Groups: Sulfonyl (C1), cyano (), and trifluoromethyl () groups modulate electronic properties and bioactivity.

Synthetic Approaches

- Condensation Reactions : C1 was synthesized via acid-catalyzed condensation (52% yield) , while ’s compound used a Sandmeyer reaction (50% yield) to introduce bromine .

- Halogenation : Bromine introduction via HBr/CuBr () contrasts with direct substitution in thiophene precursors.

Physical Properties

- Melting Points : C1’s high melting point (234.9–236.2°C) reflects its polar sulfonyl and hydroxyl groups, whereas purely aromatic thiophene esters (e.g., target compound) likely have lower melting points.

- Solubility : Methyl acrylate () is highly soluble in organic solvents, while brominated thiophenes may show reduced solubility due to increased molecular weight and halogen hydrophobicity .

Applications

- Pharmaceuticals : Brominated thiophenes (e.g., ) serve as intermediates for bioactive molecules, leveraging sulfur’s electron-richness for heterocyclic drug scaffolds .

- Materials Science : Acrylate esters (target compound, ) are precursors for conductive polymers (e.g., polythiophenes) in organic electronics .

Biological Activity

3-(4-Bromo-thiophen-2-yl)-acrylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by a brominated thiophene ring attached to an acrylic acid methyl ester moiety, which contributes to its reactivity and biological interactions. Its molecular formula is C₇H₅BrO₂S, indicating the presence of a bromine atom that may enhance its biological activity through various mechanisms.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammatory responses. Inhibition of COX enzymes suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. For instance, derivatives of acrylic acids similar to this compound have been evaluated for their ability to inhibit bacterial growth. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In addition to its anti-inflammatory and antimicrobial activities, this compound has been explored for its anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism may involve the modulation of signaling pathways associated with cell growth and survival.

Case Studies

- Inhibition of COX Enzymes : A study demonstrated that this compound significantly inhibited COX-1 and COX-2 activities, leading to reduced inflammation markers in vitro. The IC50 values for COX inhibition were reported at concentrations that suggest therapeutic relevance.

- Antimicrobial Evaluation : In vitro tests showed that the compound exhibited MIC values ranging from 0.5 to 5 µg/mL against various bacterial strains. The compound's effectiveness was comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

- Anticancer Activity : In a recent study, derivatives of acrylic acids were tested against human cancer cell lines, showing IC50 values between 10 µM and 30 µM. These findings suggest that the compound may disrupt cancer cell viability through mechanisms such as apoptosis induction and cell cycle arrest .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.